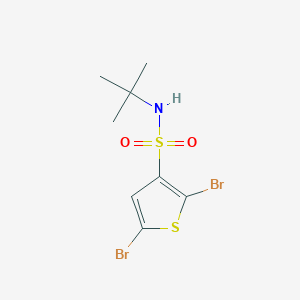
2,5-dibromo-N-tert-butylthiophene-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromo-N-tert-butylthiophene-3-sulfonamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two bromine atoms at the 2 and 5 positions, a tert-butyl group at the nitrogen atom, and a sulfonamide group at the 3 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-N-tert-butylthiophene-3-sulfonamide typically involves multiple steps. One common method starts with the bromination of thiophene to obtain 2,5-dibromothiophene. This intermediate is then subjected to sulfonamide formation using tert-butylamine and a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product specifications.
化学反応の分析
Types of Reactions
2,5-Dibromo-N-tert-butylthiophene-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings, which are commonly used in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids or stannanes are typically used in Suzuki-Miyaura and Stille couplings, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce complex organic molecules with extended conjugation.
科学的研究の応用
2,5-Dibromo-N-tert-butylthiophene-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: In the field of organic electronics, it can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用機序
The mechanism of action of 2,5-dibromo-N-tert-butylthiophene-3-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the desired biological effects.
類似化合物との比較
Similar Compounds
2,5-Dibromothiophene: Lacks the sulfonamide and tert-butyl groups, making it less versatile in certain applications.
N-tert-Butylthiophene-3-sulfonamide: Lacks the bromine atoms, which limits its reactivity in substitution and coupling reactions.
2,5-Dibromo-3-hexylthiophene: Similar structure but with a hexyl group instead of a sulfonamide, used in different applications such as organic photovoltaics.
Uniqueness
2,5-Dibromo-N-tert-butylthiophene-3-sulfonamide is unique due to the combination of bromine atoms, a tert-butyl group, and a sulfonamide group. This combination provides a balance of reactivity and stability, making it suitable for a wide range of chemical reactions and applications. The presence of the sulfonamide group also imparts specific biological activity, which can be exploited in medicinal chemistry.
特性
分子式 |
C8H11Br2NO2S2 |
|---|---|
分子量 |
377.1 g/mol |
IUPAC名 |
2,5-dibromo-N-tert-butylthiophene-3-sulfonamide |
InChI |
InChI=1S/C8H11Br2NO2S2/c1-8(2,3)11-15(12,13)5-4-6(9)14-7(5)10/h4,11H,1-3H3 |
InChIキー |
RVDRNWDMKBLZFJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NS(=O)(=O)C1=C(SC(=C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


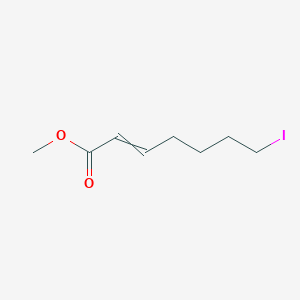
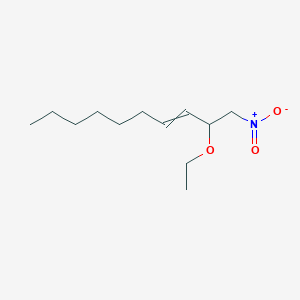
![3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene](/img/structure/B12557552.png)
![2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol](/img/structure/B12557557.png)
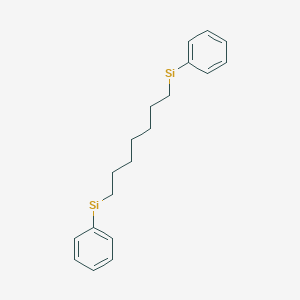
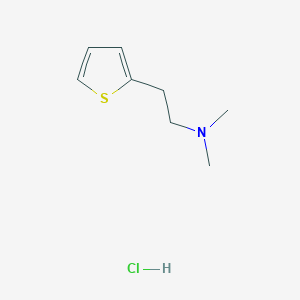
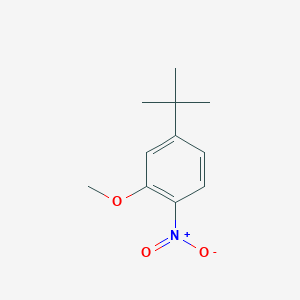
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine](/img/structure/B12557573.png)
![Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-](/img/structure/B12557578.png)
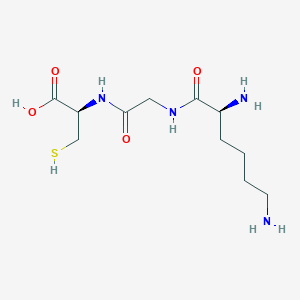

![1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol](/img/structure/B12557604.png)

![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)
